1H-TETRAZOLE-1-ACETYL CHLORIDE
CAS No.: 41223-92-1
Cat. No.: VC0193869
Molecular Formula: C3H3ClN4O
Molecular Weight: 146.54
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41223-92-1 |
|---|---|
| Molecular Formula | C3H3ClN4O |
| Molecular Weight | 146.54 |
| IUPAC Name | 2-(tetrazol-1-yl)acetyl chloride |
| Standard InChI | InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 |
| SMILES | C1=NN=NN1CC(=O)Cl |
Introduction
Chemical Structure and Properties
1H-Tetrazole-1-acetyl chloride is characterized by specific chemical and physical properties that determine its behavior in various applications. The compound contains a tetrazole ring attached to an acetyl chloride group, creating a versatile chemical structure.
Physical Properties
The compound 1H-Tetrazole-1-acetyl chloride has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C3H3ClN4O |
| Molecular Weight | 146.54 g/mol |
| IUPAC Name | 2-(tetrazol-1-yl)acetyl chloride |
| Physical State | Solid |
| Canonical SMILES | C1=NN=NN1CC(=O)Cl |
The compound exhibits stability under dry conditions but is reactive in the presence of moisture and other nucleophiles.
Structural Features
The structure of 1H-Tetrazole-1-acetyl chloride consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms) with an acetyl chloride group attached to the N1 position. This arrangement provides the compound with unique reactivity patterns, making it valuable in synthetic chemistry.
Synthesis Methods
The synthesis of 1H-Tetrazole-1-acetyl chloride follows established chemical procedures, typically involving the conversion of the corresponding carboxylic acid to an acid chloride.
Primary Synthetic Route
The most common method for synthesizing 1H-Tetrazole-1-acetyl chloride involves the reaction of (1H-tetrazol-1-yl)acetic acid with oxalyl chloride. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.
Precursor Synthesis
To synthesize the precursor (1H-tetrazol-1-yl)acetic acid, various routes can be employed. The parent compound, 1H-Tetrazole, is typically synthesized through the reaction of sodium azide with ammonium chloride and orthoethyl formate in glacial acetic acid . This tetrazole can then be functionalized to produce (1H-tetrazol-1-yl)acetic acid.
Based on information about related tetrazole compounds, (1H-tetrazol-1-yl)acetic acid has the following properties:
| Property | Value |
|---|---|
| Melting Point | 127-129°C |
| Boiling Point | 381.1±44.0°C (Predicted) |
| Density | 1.78±0.1 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Slightly soluble in Methanol |
| pKa | 2.67±0.10 (Predicted) |
| Form | Solid |
| Color | White to Off-White |
These properties of the precursor provide insight into the characteristics of the subsequent acetyl chloride derivative .
Chemical Reactivity
1H-Tetrazole-1-acetyl chloride exhibits diverse chemical reactivity patterns, making it a valuable intermediate in synthetic chemistry.
Reaction Types
This compound participates in several types of chemical reactions:
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Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
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Hydrolysis: In the presence of water, it hydrolyzes to form (1H-tetrazol-1-yl)acetic acid and hydrochloric acid.
-
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Reaction Mechanisms
The mechanism of action for 1H-tetrazole-1-acetyl chloride typically involves nucleophilic attack on the carbonyl carbon of the acetyl chloride group by various nucleophiles. This process leads to the formation of new covalent bonds, allowing for the synthesis of more complex molecules.
Reaction Conditions
These reactions often employ specific solvents such as dichloromethane or tetrahydrofuran, and may utilize Lewis acids like zinc chloride or aluminum chloride as catalysts to enhance reaction rates.
Applications in Scientific Research
1H-Tetrazole-1-acetyl chloride finds applications in various scientific disciplines, leveraging its unique chemical properties.
Medicinal Chemistry
This compound serves as an intermediate in the synthesis of pharmaceutical compounds, including potential antibiotics and anti-inflammatory agents. The tetrazole moiety is known for its biological activities and can serve as a bioisostere for carboxylic acid groups in drug design.
Material Science
Tetrazole derivatives are valuable in the development of energetic materials due to their high nitrogen content. The reactive nature of 1H-Tetrazole-1-acetyl chloride makes it useful for introducing tetrazole functionality into material science applications.
Biochemical Research
The compound is employed in the synthesis of DNA and RNA analogs for research purposes, contributing to advancements in nucleic acid chemistry.
Biological Activity
Tetrazole-containing compounds exhibit various biological activities, providing insights into potential applications of 1H-Tetrazole-1-acetyl chloride derivatives.
Mechanism of Action
While specific information about 1H-Tetrazole-1-acetyl chloride's biological activity is limited, related tetrazole derivatives have shown interactions with various biological targets. The compound's derivatives may potentially interact with enzymes, receptors, or other biological macromolecules, leading to diverse biological effects.
Biological Effects
Derivatives of tetrazoles have demonstrated various biological activities, including anticancer, antimicrobial, and antioxidant properties. These effects suggest potential applications for derivatives of 1H-Tetrazole-1-acetyl chloride in pharmaceutical research.
Comparison with Related Compounds
Understanding how 1H-Tetrazole-1-acetyl chloride relates to similar compounds provides context for its chemical behavior and applications.
Relationship to 1H-Tetrazole-1-acetic Acid
1H-Tetrazole-1-acetic acid is the direct precursor to 1H-Tetrazole-1-acetyl chloride. This carboxylic acid compound has been well-characterized, with properties including a melting point of 127-129°C and a predicted boiling point of 381.1±44.0°C. It is soluble in DMSO and slightly soluble in methanol .
Comparison with Other Tetrazole Derivatives
Various tetrazole derivatives, including the salts of 1H-Tetrazole, have been synthesized and characterized. These compounds, including lithium tetrazolate (LiTZ), sodium tetrazolate monohydrate (NaTZ·H₂O), potassium tetrazolate (KTZ), rubidium tetrazolate (RbTZ), and cesium tetrazolate (CsTZ), demonstrate the versatility of tetrazole chemistry .
Future Research Directions
The unique properties of 1H-Tetrazole-1-acetyl chloride suggest several promising areas for future research.
Medicinal Chemistry Applications
Further investigation into the biological activities of 1H-Tetrazole-1-acetyl chloride derivatives could lead to the development of novel pharmaceutical compounds. The tetrazole moiety's ability to serve as a bioisostere for carboxylic acid groups makes it particularly interesting for drug design.
Material Science Developments
The high nitrogen content of tetrazole compounds suggests potential applications in energetic materials and coordination chemistry. Research into 1H-Tetrazole-1-acetyl chloride's ability to form complexes with metals could lead to new materials with unique properties.
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